molecular formula C10H9N3O B2988285 N'-hydroxyquinoline-2-carboximidamide CAS No. 72081-99-3

N'-hydroxyquinoline-2-carboximidamide

Cat. No.: B2988285
CAS No.: 72081-99-3
M. Wt: 187.20 g/mol
InChI Key: DEQWPCQMOAQNTF-UHFFFAOYSA-N
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Description

N'-Hydroxyquinoline-2-carboximidamide is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxy group (-OH) and a carboximidamide moiety (-C(=NH)NH₂). This structure confers unique chemical properties, making it valuable in medicinal chemistry and materials science. It is synthesized via condensation reactions, such as those involving hydroxylamine and carboxylic acid derivatives in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) . Its applications include imaging α-synuclein aggregates in neurodegenerative diseases like Parkinson’s, where its derivatives exhibit binding affinity to fibrillar structures .

Properties

CAS No.

72081-99-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N'-hydroxyquinoline-2-carboximidamide

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13)

InChI Key

DEQWPCQMOAQNTF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N\O)/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N'-hydroxyquinoline-2-carboximidamide and related compounds:

Compound Name Structural Features Synthesis Method Molecular Weight (g/mol) Key Applications
This compound Quinoline core with -OH and -C(=NH)NH₂ at positions 1' and 2 Condensation with carboxylic acids using EDCl/HOBt ~209.23 (base) Imaging α-synuclein aggregates in Parkinson’s research
N′-Hydroxyindazolecarboximidamides Indazole core substituted with carboximidamide and hydroxyl groups Pd/C hydrogenation, nitration, and hydroxylamine coupling Varies (~220–250) Potential enzyme inhibitors (specific targets not detailed in evidence)
6-Nitroquinoline-2-carboximidamide hydrochloride Quinoline with -NO₂ at position 6 and -C(=NH)NH₂ at position 2; hydrochloride salt Likely nitration of precursor followed by amidoxime formation (exact steps unclear) 252.66 (salt) Unspecified in evidence; nitro groups often enhance bioactivity
N-(4,6-Dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide Dihydroisoquinoline fused with pyrimidinyl group Undisclosed in evidence; likely involves cyclization and substitution Undisclosed Lab research (commercial availability for experimental use)

Q & A

Q. What experimental conditions are critical for optimizing the synthesis of N'-hydroxyquinoline-2-carboximidamide, and how can by-product formation be minimized?

Methodological Answer:

  • Reaction Optimization : Use controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to hydroxylamine derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • By-Product Mitigation : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to monitor intermediates. Adjust pH (<7) to suppress hydrolysis pathways .
  • Validation : Cross-reference synthesized products with spectral libraries (e.g., NIST Chemistry WebBook) for purity confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR (500 MHz, DMSO-d₆) to resolve imidamide proton signals (~10-12 ppm) and quinoline backbone carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) and fragmentation patterns .
  • X-ray Crystallography : For structural validation, refine data using SHELXL (monoclinic P2₁/c space group) with R-factor <5% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 guidelines) .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to prevent inhalation of dust (S22 compliance) .
  • Storage : Store in amber glass vials at -20°C under desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact-exchange functionals predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Apply hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms (20-25%) to improve accuracy in HOMO-LUMO gap calculations .
  • Basis Sets : Use 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.
  • Validation : Compare computed IR spectra with experimental data (KBr pellet method) to validate electron-density distributions .

Q. How should researchers address contradictions in pharmacological data (e.g., IC₅₀ variability) for this compound across studies?

Methodological Answer:

  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-laboratory variability. Report effect sizes and confidence intervals per NIH guidelines .
  • Experimental Controls : Include positive controls (e.g., cisplatin for cytotoxicity assays) and standardize cell lines (e.g., HepG2 vs. HEK293) to contextualize results .
  • Meta-Analysis : Use PRISMA frameworks to aggregate data from ≥5 independent studies, adjusting for publication bias via funnel plots .

Q. What crystallographic strategies improve resolution when determining the structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm³).
  • Refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and restraints for disordered imidamide groups .
  • Validation : Check Rint (<0.05) and CCDC deposition (e.g., CIF files) for reproducibility .

Q. How can ecological risk assessments be conducted for this compound despite limited ecotoxicity data?

Methodological Answer:

  • Read-Across Models : Use QSAR tools (e.g., EPI Suite) to estimate logP (2.1–2.5) and biodegradability from quinoline analogs .
  • Tiered Testing : Start with Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition assays (OECD 201) .
  • Data Gaps : Flag "no data available" in SDS Section 12 and prioritize in vitro bioaccumulation assays (e.g., OECD 305) .

Q. What methodologies ensure reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Protocol Standardization : Pre-incubate enzymes (e.g., carbonic anhydrase) for 10 min at 25°C before adding substrates .
  • Blinding : Use double-blind setups for IC₅₀ determinations to minimize observer bias .
  • Data Transparency : Share raw kinetic data (e.g., ΔA/min) via repositories like Zenodo, adhering to FAIR principles .

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